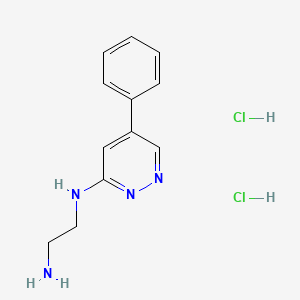
1,2-Ethanediamine, N-(5-phenyl-3-pyridazinyl)-, dihydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,2-Ethanediamine, N-(5-phenyl-3-pyridazinyl)-, dihydrochloride is a chemical compound with a complex structure that includes both ethylenediamine and pyridazine moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,2-Ethanediamine, N-(5-phenyl-3-pyridazinyl)-, dihydrochloride typically involves the reaction of 1,2-ethanediamine with a pyridazine derivative. The reaction conditions often require a controlled environment with specific temperatures and pH levels to ensure the desired product is obtained. The process may involve multiple steps, including the protection and deprotection of functional groups, to achieve the final compound.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods ensure high yield and purity of the product. The use of catalysts and optimized reaction conditions can further enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
1,2-Ethanediamine, N-(5-phenyl-3-pyridazinyl)-, dihydrochloride can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the pyridazine ring or other functional groups.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired outcome.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield different pyridazine derivatives, while substitution reactions can introduce new functional groups into the molecule.
Scientific Research Applications
1,2-Ethanediamine, N-(5-phenyl-3-pyridazinyl)-, dihydrochloride has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound can be used in studies related to enzyme inhibition and protein interactions.
Industry: The compound can be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1,2-Ethanediamine, N-(5-phenyl-3-pyridazinyl)-, dihydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets and modulate their activity, leading to various biological effects. The exact pathways involved depend on the specific application and the target molecule.
Comparison with Similar Compounds
Similar Compounds
- 1,2-Ethanediamine, N1,N1-diethyl-N2-(6-methyl-5-phenyl-3-pyridazinyl)-
- 1,2-Ethanediamine, N1,N1-diethyl-N2-(6-methyl-5-phenyl-3-pyridazinyl)-dihydrochloride
Uniqueness
1,2-Ethanediamine, N-(5-phenyl-3-pyridazinyl)-, dihydrochloride is unique due to its specific structure, which combines ethylenediamine and pyridazine moieties. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications.
Properties
CAS No. |
86663-06-1 |
|---|---|
Molecular Formula |
C12H16Cl2N4 |
Molecular Weight |
287.19 g/mol |
IUPAC Name |
N'-(5-phenylpyridazin-3-yl)ethane-1,2-diamine;dihydrochloride |
InChI |
InChI=1S/C12H14N4.2ClH/c13-6-7-14-12-8-11(9-15-16-12)10-4-2-1-3-5-10;;/h1-5,8-9H,6-7,13H2,(H,14,16);2*1H |
InChI Key |
BDRHDXSMPNPAMQ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC(=NN=C2)NCCN.Cl.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.















